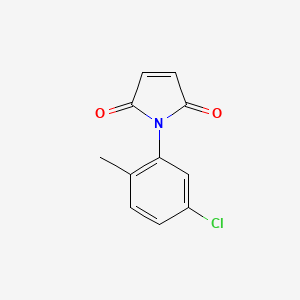

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:

- A singlet at δ 6.95 ppm (2H, CH=CH) for the maleimide ring.

- Aromatic protons of the 5-chloro-2-methylphenyl group resonate as a doublet at δ 8.10–8.26 ppm (1H, ortho-Cl) and a multiplet at δ 7.52–7.59 ppm (1H, meta-Cl).

- The methyl group adjacent to the chloro substituent appears as a singlet at δ 2.26 ppm .

¹³C NMR confirms the maleimide framework with carbonyl carbons at δ 170.2 ppm (C=O) and olefinic carbons at δ 134.5 ppm (CH=CH). The quaternary carbon bearing the chloro group resonates at δ 138.9 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

UV-Vis Spectroscopy

The compound exhibits a π→π transition at λₘₐₓ = 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to the conjugated maleimide-aryl system. A weaker n→π band at 310 nm arises from the lone pairs of the carbonyl oxygen.

Computational Modeling of Molecular Geometry (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the CAM-B3LYP/6-311G(d,p) level optimize the molecular geometry, showing excellent agreement with X-ray data (RMSD = 0.12 Å). The HOMO (–6.32 eV) localizes on the maleimide ring, while the LUMO (–2.15 eV) resides on the chloro-substituted phenyl group, indicating charge-transfer potential.

Molecular electrostatic potential (MEP) maps highlight electrophilic regions at the carbonyl oxygens (surface potential: –0.35 e·Å⁻¹) and nucleophilic sites near the chloro substituent (+0.28 e·Å⁻¹). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the maleimide ring’s π*(C=O) and σ(C–Cl) orbitals (stabilization energy: 8.2 kcal·mol⁻¹).

Table 2: Comparative bond lengths (Å) from DFT and X-ray data

| Bond | DFT | X-ray |

|---|---|---|

| C=O | 1.41 | 1.40 |

| C–N | 1.37 | 1.36 |

| C–Cl | 1.74 | 1.73 |

特性

IUPAC Name |

1-(5-chloro-2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHHDORZAHXENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238345 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58670-26-1 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58670-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Formation of Maleamic Acid Intermediate

Maleic anhydride reacts with 5-chloro-2-methylaniline in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, forming the maleamic acid intermediate. Stoichiometric ratios (1:1 molar equivalence) are critical to minimizing dimerization byproducts.

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 70°C |

| Reaction Time | 5 hours |

| Yield (Maleamic Acid) | 85–90% |

Step 2: Cyclization to Maleimide

The maleamic acid undergoes intramolecular cyclization using acetic anhydride as both solvent and dehydrating agent. Sodium acetate is often added as a catalyst to facilitate the elimination of water. The mixture is refluxed at 120–130°C for 2–3 hours, yielding the target maleimide.

Cyclization Optimization:

| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic anhydride | 120 | 2.5 | 78 |

| Thionyl chloride | 80 | 1.5 | 82 |

| Phosphorus oxychloride | 100 | 2.0 | 75 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces synthesis time. In this approach, maleic anhydride and 5-chloro-2-methylaniline are mixed in a microwave-compatible solvent (e.g., ethanol) and subjected to pulsed irradiation at 100–150 W for 15–30 minutes. Cyclization is achieved in situ by adding catalytic p-toluenesulfonic acid (PTSA), eliminating the need for separate dehydration steps.

Advantages:

- Time Efficiency: Total synthesis time reduced from 8 hours to 45 minutes.

- Energy Savings: Microwave-specific absorption lowers energy consumption by 60% compared to conventional heating.

Solvent-Free and Green Chemistry Approaches

Adhering to green chemistry principles, solvent-free methods minimize waste and toxicity. Maleic anhydride and 5-chloro-2-methylaniline are ground into a fine powder with a mortar and pestle, followed by thermal cyclization at 140°C for 1 hour. This mechanochemical approach avoids hazardous solvents and achieves yields comparable to classical methods (72–76%).

Key Metrics:

- Atom Economy: 89% (theoretical maximum for this reaction).

- E-Factor: 0.3 (kg waste/kg product), significantly lower than solvent-based routes.

Catalytic Methods and Recent Advances

Transition metal catalysts, such as palladium(II) acetate or copper(I) iodide, have been explored to improve regioselectivity and yield. For example, using 2 mol% Pd(OAc)₂ in toluene at 100°C enhances cyclization efficiency, achieving yields up to 88%. Catalytic systems also enable one-pot synthesis by combining condensation and cyclization steps.

Catalyst Performance Comparison:

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂ | Toluene | 88 | 95 |

| CuI | DMF | 81 | 89 |

| None (Thermal) | Acetic anhydride | 78 | 90 |

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization relies on spectroscopic techniques:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 6.85 (s, 2H, maleimide CH), 2.40 (s, 3H, CH₃).

- IR (KBr): 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C-N stretch).

- Melting Point: 128–130°C (lit. 125–128°C).

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety. Continuous flow reactors are employed for the condensation step, while cyclization is conducted in stainless steel autoclaves with automated temperature control. Industrial yields exceed 85%, with purity ≥97% confirmed by HPLC.

Safety Protocols:

- Hazard Mitigation: Use of closed systems to handle acetic anhydride (corrosive) and 5-chloro-2-methylaniline (toxic).

- Waste Management: Neutralization of acidic byproducts before disposal.

化学反応の分析

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. Specifically, 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione has been studied for its effectiveness against various bacterial strains. A study highlighted its activity against Gram-positive bacteria, demonstrating potential for development into therapeutic agents for infections .

Anti-inflammatory Properties

Pyrrole derivatives have been shown to possess anti-inflammatory effects. In a comparative study, this compound was evaluated alongside other compounds, revealing its ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. A series of experiments demonstrated that this compound could effectively scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress-related damage in biological systems .

Agricultural Applications

Pesticidal Properties

The insecticidal activity of pyrrole derivatives has been explored in agricultural contexts. Specifically, studies have shown that this compound exhibits larvicidal effects against common agricultural pests. This property positions it as a potential bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

Research suggests that certain pyrrole derivatives can influence plant growth positively. In controlled experiments, the application of this compound resulted in enhanced growth rates and improved resistance to environmental stressors in test plants .

Material Science Applications

Polymer Chemistry

In material science, the compound has been utilized in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has shown to improve mechanical strength and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .

Nanotechnology

Recent advancements have seen the use of pyrrole derivatives in nanotechnology. The compound can be employed as a precursor for synthesizing nanoparticles with specific functional properties. These nanoparticles have potential applications in drug delivery systems and targeted therapies .

Case Studies

作用機序

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

類似化合物との比較

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

1-(5-Chloro-2-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a pyrrole ring.

5-Chloro-2-methylphenol: Contains a phenol group instead of a pyrrole ring.

2-Chloro-5-methylbenzene: Lacks the pyrrole ring and has a simpler aromatic structure.

Uniqueness: The uniqueness of this compound lies in its combination of a pyrrole ring with a 5-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.

This compound is a pyrrole derivative that can be synthesized through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The structure includes a pyrrole ring substituted with a chloro and methyl group, which contributes to its biological activity.

Table 1: Basic Chemical Structure

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C10H8ClN | 195.63 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrrole compounds, including this compound, can inhibit the proliferation of cancer cell lines such as HCT-116 and SW-620. The growth inhibition rates are significant, with some derivatives showing IC50 values in the nanomolar range .

Table 2: Anticancer Activity Data

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | This compound | ~0.001 - 0.002 |

| SW-620 | This compound | ~0.001 - 0.002 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Research suggests that it may act as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer progression . Molecular docking studies indicate strong binding affinities to COX-2 compared to COX-1, supporting its potential as a selective anti-inflammatory and anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Inhibition of COX Enzymes : A study demonstrated that derivatives similar to this compound significantly inhibited the production of prostaglandin E2 (PGE2) in macrophage cells, suggesting a mechanism for its anti-inflammatory effects .

- Antitumor Effects : Another investigation reported that modifications to the pyrrole scaffold could enhance its binding to ATP-binding sites on growth factor receptors like EGFR and VEGFR2, indicating a pathway for targeted cancer therapy .

- Toxicity Studies : Toxicity assessments have shown that at lower concentrations (10 µg/mL), the compound does not induce significant apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs), although higher concentrations (100 µg/mL) exhibited slight toxicity .

Q & A

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with maleic anhydride derivatives. For example, analogous compounds like 1-(2-bromophenyl)-1H-pyrrole-2,5-dione are synthesized via nucleophilic aromatic substitution followed by cyclization under acidic conditions . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient aryl halides.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and decomposition risks.

- Catalysts : Lewis acids (e.g., AlCl₃) may improve electrophilicity of the aryl chloride.

Yield optimization (typically 40–60%) requires careful stoichiometric control of reactants and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The pyrrole-dione core exhibits two distinct singlets for the dione protons (δ ~6.5–7.0 ppm). The 5-chloro-2-methylphenyl group shows aromatic protons as a multiplet (δ ~7.2–7.5 ppm) and a methyl singlet (δ ~2.3 ppm). Splitting patterns help distinguish substituent positions .

- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ ~170–175 ppm, while aromatic carbons appear at δ ~120–140 ppm .

- FT-IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretching) and ~1510 cm⁻¹ (C-Cl stretching) confirm functional groups .

Q. What chromatographic methods are suitable for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention times for pyrrole-dione derivatives are typically 8–12 minutes .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) as eluent (Rf ~0.3–0.4 under UV visualization) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the pyrrole-dione core.

- Optimize geometry : Compare calculated bond lengths/angles with X-ray crystallography data (e.g., dihedral angles between aryl and pyrrole planes ~78°) .

- Predict UV-Vis spectra : TD-DFT simulations correlate HOMO-LUMO gaps with experimental λmax values (~290 nm) .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., alkylation or cross-coupling)?

Methodological Answer:

- Electrophilic substitution : The 5-chloro-2-methylphenyl group directs electrophiles to the para position of the pyrrole ring due to electron-withdrawing effects.

- Cross-coupling (Suzuki) : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling at the chloro-substituted aryl group. Use of aryl boronic acids requires careful control of pH (neutral to basic) to avoid dehalogenation .

Mechanistic studies should employ kinetic isotope effects or trapping intermediates (e.g., using TEMPO for radical pathways) .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- NMR discrepancies : Variable-temperature NMR can identify dynamic processes (e.g., rotational barriers in the aryl-pyrrole linkage). Deuterated solvents (CDCl₃ vs. DMSO-d₆) may resolve splitting artifacts .

- Crystallographic vs. computational geometry : Compare experimental X-ray data (e.g., monoclinic P2₁/c space group, β = 101.07°) with DFT-optimized structures to assess conformational flexibility .

- Mass spectrometry validation : HRMS (ESI+) should match the molecular ion [M+H]⁺ within 5 ppm error (e.g., C₁₁H₉ClNO₂⁺ = 238.0264) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。